molecular formula C28H17F12N2P B3215655 2-[2-(Diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline CAS No. 1165709-81-8

2-[2-(Diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline

Cat. No. B3215655
CAS RN: 1165709-81-8
M. Wt: 640.4 g/mol
InChI Key: BMJDYAUMXBTBBL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including aniline (an aromatic amine), diphenylphosphanylamino, and trifluoromethyl groups. These functional groups could potentially confer interesting chemical properties to the molecule .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that its synthesis would involve multiple steps, including the formation of the diphenylphosphanylamino group and the introduction of the trifluoromethyl groups .


Molecular Structure Analysis

The molecule’s structure is likely to be quite complex due to the presence of multiple aromatic rings and functional groups. The diphenylphosphanylamino group would likely contribute to the molecule’s three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aniline and trifluoromethyl groups. For example, the aniline group might undergo reactions typical of aromatic amines, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple trifluoromethyl groups could increase the compound’s lipophilicity .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The potential applications of this compound would depend on its properties. For example, if it exhibits interesting biological activity, it could be investigated as a potential therapeutic agent .

properties

IUPAC Name

2-[2-(diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17F12N2P/c29-25(30,31)15-11-19(27(35,36)37)23(21(41)13-15)24-20(28(38,39)40)12-16(26(32,33)34)14-22(24)42-43(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,42H,41H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJDYAUMXBTBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)NC3=CC(=CC(=C3C4=C(C=C(C=C4N)C(F)(F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17F12N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-[2-(Diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline
Reactant of Route 3
2-[2-(Diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline
Reactant of Route 4
2-[2-(Diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline
Reactant of Route 5
2-[2-(Diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-[2-(Diphenylphosphanylamino)-4,6-bis(trifluoromethyl)phenyl]-3,5-bis(trifluoromethyl)aniline

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